molecular formula C19H22O B3025110 2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-08-6

2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B3025110
CAS RN: 898794-08-6
M. Wt: 266.4 g/mol
InChI Key: VEGNBVAUTBWXLZ-UHFFFAOYSA-N
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Description

2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is a special chemical offered by several manufacturers . It is available for purchase in quantities such as 1g .


Molecular Structure Analysis

The molecular formula of 2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is C19H22O . Its average mass is 266.377 Da and its monoisotopic mass is 266.167053 Da . The structure data file of this compound is available for download and can be imported to most of the chemistry software for further analysis .

Scientific Research Applications

Safety And Hazards

The safety data sheet of 2’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone can be viewed and downloaded for free . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-6-8-17(16(4)11-13)9-10-19(20)18-12-14(2)5-7-15(18)3/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGNBVAUTBWXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644686
Record name 3-(2,4-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

CAS RN

898794-08-6
Record name 3-(2,4-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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